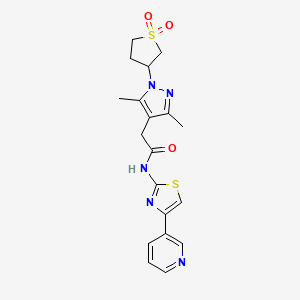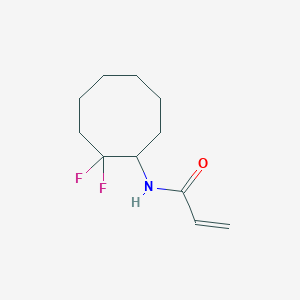![molecular formula C23H25F3N4O B2858898 (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1207025-13-5](/img/structure/B2858898.png)
(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features multiple functional groups that contribute to its chemical reactivity and biological activity. Its unique structure combines elements that are often targeted in the design of therapeutic agents and research tools.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone involves multiple steps, typically starting from commercially available precursors. A common synthetic route may involve the following steps:
Synthesis of the benzo[d]imidazole moiety: This can be achieved by condensing o-phenylenediamine with a suitable trifluoromethyl-substituted aldehyde.
Preparation of the piperidine derivative: This involves the alkylation of piperidine with an appropriate benzylic halide, often in the presence of a base such as potassium carbonate.
Formation of the final compound: The benzo[d]imidazole derivative is then reacted with the piperidine derivative, typically in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Industrial Production Methods
For industrial-scale production, process optimization is essential to enhance yield and purity while minimizing costs and environmental impact. This may involve:
Optimizing reaction conditions: Including temperature, solvent choice, and reagent concentrations.
Implementing catalytic processes: To increase efficiency and selectivity.
Scaling up the purification process: Using techniques like recrystallization, chromatography, or distillation to achieve high purity.
化学反応の分析
Types of Reactions
The compound (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone can undergo various types of reactions, including:
Oxidation: The compound can be oxidized at the dimethylamino group or other reactive sites.
Reduction: The benzo[d]imidazole moiety can be reduced under appropriate conditions.
Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halides, bases, and acids in various organic solvents.
Major Products
The reactions yield various intermediates and products depending on the conditions and reagents used. For example, oxidation of the dimethylamino group can form nitroso or nitro derivatives, while reduction of the benzo[d]imidazole can yield different hydrogenated forms.
科学的研究の応用
This compound has diverse applications across multiple scientific domains:
Chemistry: Used as a building block for more complex molecules, in studying reaction mechanisms, and as a catalyst in organic synthesis.
Biology: Employed in the development of biochemical assays, as a fluorescent marker, or as a probe to study biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals, materials science, and nanotechnology applications.
作用機序
The biological activity of this compound is often linked to its ability to interact with specific molecular targets, such as enzymes, receptors, or nucleic acids. Its mechanism of action typically involves:
Binding to active sites: The compound can inhibit or activate enzymes by occupying their active sites.
Interacting with receptors: It can modulate the activity of cell surface or intracellular receptors.
Altering gene expression: The compound can influence gene expression by interacting with transcription factors or regulatory proteins.
類似化合物との比較
Similar Compounds
(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
(4-(2-(4-(Dimethylamino)phenyl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Comparison and Uniqueness
Compared to similar compounds, (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone stands out due to its unique combination of a benzo[d]imidazole moiety and a piperidine ring. This structure confers distinct chemical properties and biological activities, making it a valuable tool in scientific research and potential therapeutic applications. Its trifluoromethyl group also contributes to its stability and lipophilicity, enhancing its interaction with biological targets.
Hopefully, this deep dive into this compound gives you a solid understanding of this fascinating compound. There's always more to explore in the world of chemistry!
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O/c1-28(2)18-7-5-6-17(14-18)21(31)29-12-10-16(11-13-29)15-30-20-9-4-3-8-19(20)27-22(30)23(24,25)26/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGGVDVTAVCAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)
![1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one](/img/structure/B2858816.png)
![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2858820.png)

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)

![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)



![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2858837.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)
